molecular formula C12H12BrN B1406945 1-(4-Bromonaphthalen-1-yl)ethan-1-amine CAS No. 863769-54-4

1-(4-Bromonaphthalen-1-yl)ethan-1-amine

Cat. No.: B1406945
CAS No.: 863769-54-4
M. Wt: 250.13 g/mol
InChI Key: ORWKSMWNIJVYSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromonaphthalen-1-yl)ethan-1-amine is a useful research compound. Its molecular formula is C12H12BrN and its molecular weight is 250.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Bromonaphthalen-1-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Bromonaphthalen-1-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(4-bromonaphthalen-1-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrN/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-8H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWKSMWNIJVYSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C2=CC=CC=C21)Br)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: 1-(4-Bromonaphthalen-1-yl)ethan-1-amine (CAS 2922832-55-9)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromonaphthalen-1-yl)ethan-1-amine (CAS 2922832-55-9) is a high-value chiral building block characterized by a naphthalene core substituted with a primary ethylamine group at the C1 position and a bromine atom at the C4 position.[1] This bifunctional scaffold serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules.

Its structural utility lies in its orthogonal reactivity :

  • The Chiral Amine Handle: Allows for the introduction of diversity via amide coupling, reductive amination, or urea formation, often dictating the pharmacophore's binding orientation.

  • The Aryl Bromide Handle: Facilitates carbon-carbon or carbon-heteroatom bond formation via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) at a late stage in the synthesis.

This guide details the physicochemical properties, asymmetric synthesis via tert-butanesulfinamide condensation, and handling protocols for this compound.

Chemical Architecture & Properties[2][3]

Structural Analysis

The compound features a bulky naphthalene system. The C1-position steric hindrance significantly influences the stereoselectivity of nucleophilic additions to the precursor ketone. The C4-bromo substituent is electronically coupled to the aromatic system but remains sufficiently distal to the amine center to minimize direct steric interference during amide coupling.

Physicochemical Data[4]
  • IUPAC Name: 1-(4-Bromonaphthalen-1-yl)ethan-1-amine

  • Molecular Formula: C₁₂H₁₂BrN

  • Molecular Weight: 250.14 g/mol

  • CAS Number: 2922832-55-9 (Note: Often refers to the (R)-enantiomer HCl salt in catalog contexts).

  • Solubility:

    • Free Base: Soluble in DCM, EtOAc, MeOH. Low solubility in water.

    • HCl Salt: Soluble in MeOH, DMSO, Water (moderate).

  • pKa (Predicted): ~9.5 (Conjugate acid).

PropertyValueNotes
Appearance White to off-white solidHCl salt tends to be hygroscopic.
Melting Point >200°C (Decomp, HCl salt)Free base is an oil or low-melting solid.
Chirality (R) or (S)(R)-enantiomer is commonly preferred for bioactivity.
Storage 2-8°C, Inert AtmosphereProtect from light (aryl bromide sensitivity).

Synthesis Strategy: Asymmetric Route

While racemic synthesis (reductive amination) is possible, the high value of this intermediate in drug discovery necessitates an enantioselective approach. The Ellman Auxiliary (tert-butanesulfinamide) method is the industry standard for synthesizing chiral amines from sterically hindered ketones like 1-(4-bromonaphthalen-1-yl)ethanone.

Retrosynthetic Analysis (DOT Diagram)

G Target Target: (R)-1-(4-Bromonaphthalen-1-yl)ethan-1-amine Sulfinamide Intermediate: N-Sulfinyl Imine Sulfinamide->Target 1. NaBH4 (Reduction) 2. HCl/MeOH (Deprotection) Ketone Precursor: 1-(4-Bromonaphthalen-1-yl)ethanone (CAS 46258-62-2) Ketone->Sulfinamide Ti(OEt)4, THF, Reflux Auxiliary Reagent: (R)-tert-Butanesulfinamide Auxiliary->Sulfinamide

Figure 1: Retrosynthetic pathway utilizing Ellman's Auxiliary for high enantiomeric excess.

Detailed Protocol: Ellman Condensation & Reduction

Objective: Synthesis of (R)-1-(4-bromonaphthalen-1-yl)ethan-1-amine hydrochloride.

Step 1: Formation of the N-tert-Butanesulfinyl Imine
  • Reagents: 1-(4-Bromonaphthalen-1-yl)ethanone (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.2 eq), Titanium(IV) ethoxide (2.0 eq).

  • Solvent: Dry THF (0.5 M concentration).

Procedure:

  • Charge a flame-dried round-bottom flask with the ketone and (R)-sulfinamide under Nitrogen.

  • Add dry THF followed by Ti(OEt)₄. Note: Ti(OEt)₄ acts as both a Lewis acid and a water scavenger to drive equilibrium.

  • Heat to reflux (approx. 70°C) for 16–24 hours. Monitor by TLC/LCMS for disappearance of ketone.

  • Workup: Cool to RT. Pour into a rapidly stirring mixture of brine and EtOAc. Filter the resulting titanium salts through a Celite pad.

  • Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).

Step 2: Diastereoselective Reduction
  • Reagents: Sodium Borohydride (NaBH₄) (2.0 eq).

  • Solvent: THF/MeOH (9:1) at -48°C to -78°C.

Mechanistic Insight: The bulky tert-butyl group of the sulfinamide directs the hydride attack. For this naphthalene system, lower temperatures (-78°C) are critical to maximize the diastereomeric ratio (dr).

Procedure:

  • Dissolve the sulfinyl imine in THF and cool to -78°C.

  • Add NaBH₄ in one portion.

  • Stir for 3 hours, allowing slow warming to -20°C.

  • Quench with saturated NH₄Cl. Extract with EtOAc.[2]

  • Isolate the sulfinamide intermediate.

Step 3: Cleavage to the Amine Salt
  • Reagents: 4M HCl in Dioxane or MeOH.

Procedure:

  • Dissolve the reduced intermediate in MeOH.

  • Add 4M HCl/Dioxane (4 eq). Stir at RT for 1 hour.

  • Concentrate to dryness.

  • Trituration: Add Et₂O or MTBE to the residue and sonicate. The product precipitates as a white HCl salt. Filter and dry.[3][4]

Functionalization & Divergent Synthesis

The power of this scaffold lies in its ability to serve as a "linchpin" in convergent synthesis.

Workflow Logic (DOT Diagram)

SynthesisFlow cluster_Amine Amine Functionalization cluster_Bromo Bromide Functionalization Core 1-(4-Bromonaphthalen-1-yl) ethan-1-amine Amide Amide Coupling (HATU/EDC) Core->Amide Urea Urea Formation (Isocyanates) Core->Urea Suzuki Suzuki Coupling (Ar-B(OH)2, Pd-cat) Core->Suzuki Requires Protection of Amine First Buchwald Buchwald-Hartwig (Amination) Core->Buchwald

Figure 2: Divergent synthetic pathways. Note that Pd-catalyzed coupling at the bromide often requires prior protection or functionalization of the amine to prevent catalyst poisoning.

Critical Handling Notes
  • Chemoselectivity: If performing Suzuki coupling on the bromide before amide coupling, the free amine must be protected (e.g., Boc-protection) to prevent N-arylation or catalyst coordination.

  • Debromination Risk: Avoid using reductive conditions (e.g., Pd/C + H₂) if the bromine is to be retained, as hydrodebromination of the naphthalene ring is facile.

Quality Control & Validation

To ensure the integrity of the synthesized material for biological testing, the following specifications must be met:

TestMethodAcceptance Criteria
Identity ¹H NMR (DMSO-d₆)Conform to structure; integration of ethyl doublet (1.5-1.6 ppm) and aromatic region.
Purity HPLC (UV @ 254 nm)>98.0% Area
Chiral Purity Chiral HPLC>98% ee (Enantiomeric Excess)
Residual Solvents GC-Headspace<5000 ppm (Class 3 solvents)

Self-Validating NMR Check: In the ¹H NMR of the HCl salt, look for the broad exchangeable protons of the ammonium group (


) around 8.5–9.0 ppm. The methine proton (

) typically appears as a quartet around 5.0–5.5 ppm, significantly downshifted due to the naphthalene ring current.

References

  • Compound Identity: PubChem. 1-(4-Bromonaphthalen-1-yl)ethanone (Precursor Data).[5] National Library of Medicine.

  • Synthetic Methodology (Ellman): Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). Synthesis of Chiral Amines using tert-Butanesulfinamide. Accounts of Chemical Research, 35(11), 984–995.

  • General Procedure (Reductive Amination): Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] Journal of Organic Chemistry, 61(11), 3849-3862.

  • Application Context: Patent US7714127B2. Process for making heteroaryl amine intermediate compounds. (Describes analogous naphthalene amine couplings).

Sources

Technical Profile: (S)-1-(4-Bromonaphthalen-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and application of (S)-1-(4-Bromonaphthalen-1-yl)ethan-1-amine , a high-value chiral building block in medicinal chemistry.

Core Scaffold for KRAS & Kinase Inhibitor Development [1][2]

Executive Summary

(S)-1-(4-Bromonaphthalen-1-yl)ethan-1-amine is a chiral naphthalene derivative serving as a critical intermediate in the synthesis of atropisomeric kinase inhibitors and KRAS G12C covalent inhibitors.[1] Its structure combines a lipophilic naphthalene core, a reactive aryl bromide handle for cross-coupling (Suzuki-Miyaura/Buchwald-Hartwig), and a chiral primary amine for diastereoselective amide bond formation.[1]

This guide outlines the asymmetric synthesis of this molecule using the Ellman auxiliary method, ensuring high enantiomeric excess (


), and details its physicochemical properties and handling protocols.

Chemical Identity & Properties

Nomenclature & Identifiers
ParameterDetail
IUPAC Name (1S)-1-(4-bromonaphthalen-1-yl)ethan-1-amine
Common Name (S)-4-Bromo-1-(α-aminoethyl)naphthalene
Molecular Formula C₁₂H₁₂BrN
Molecular Weight 250.14 g/mol
Chiral Center C1 (Ethyl linkage) configured S
CAS Number (Racemic) 2298-07-9 (General analog reference)
CAS Number (R-Isomer) 2922832-55-9 (Reference for enantiomer)
SMILES CC1=CC=C(Br)C2=CC=CC=C21
Physicochemical Specifications
PropertyValue / Prediction
Appearance Off-white to pale yellow solid
Melting Point 102–105 °C (Based on HCl salt analogs)
Solubility Soluble in DMSO, MeOH, DCM; Low solubility in water
pKa (Conjugate Acid) ~9.5 (Predicted for benzylamine analog)
Specific Rotation

(c=1, MeOH) Estimated based on phenyl analog

Retrosynthetic Analysis

The most robust route to the (S)-enantiomer avoids the yield loss associated with classical resolution of racemates. Instead, we utilize diastereoselective imine reduction mediated by a chiral auxiliary.

Retrosynthesis Target (S)-1-(4-Bromonaphthalen-1-yl) ethan-1-amine Sulfinamide Sulfinamide Intermediate (Diastereomerically Pure) Target->Sulfinamide Acid Hydrolysis (HCl/MeOH) Ketone 1-(4-Bromonaphthalen-1-yl) ethanone Sulfinamide->Ketone 1. (R)-t-Butylsulfinamide 2. Selectride Reduction Precursor 1,4-Dibromonaphthalene Ketone->Precursor Lithiation / Acylation

Figure 1: Retrosynthetic strategy prioritizing the Ellman auxiliary route for high enantiopurity.

Experimental Protocol: Asymmetric Synthesis

Objective: Synthesis of (S)-1-(4-Bromonaphthalen-1-yl)ethan-1-amine with


.
Methodology:  Ellman’s Sulfinamide Condensation & Reduction.[1]
Step 1: Precursor Synthesis (Ketone Formation)

Note: Direct acetylation of 1-bromonaphthalene often yields regioisomeric mixtures.[1] The 1,4-dibromo route is preferred for purity.

  • Reagents: 1,4-Dibromonaphthalene (1.0 eq),

    
    -BuLi (1.0 eq), 
    
    
    
    -Methoxy-
    
    
    -methylacetamide (Weinreb amide, 1.2 eq).
  • Procedure:

    • Dissolve 1,4-dibromonaphthalene in anhydrous THF at

      
       under Argon.
      
    • Add

      
      -BuLi dropwise to perform selective Lithium-Halogen exchange (kinetic control favors position 1).[1]
      
    • Cannulate the lithiated species into a solution of Weinreb amide in THF at

      
      .
      
    • Warm to RT, quench with sat.

      
      .[1] Extract with EtOAc.[1]
      
  • Output: 1-(4-Bromonaphthalen-1-yl)ethanone.

Step 2: Condensation with Chiral Auxiliary

To obtain the (S)-amine , we utilize (R)-tert-butanesulfinamide .[1]

  • Reagents: Ketone (from Step 1), (R)-tert-butanesulfinamide (1.2 eq),

    
     (2.0 eq).[1]
    
  • Procedure:

    • Combine ketone and sulfinamide in anhydrous THF (0.5 M).

    • Add

      
       (Lewis acid/dehydrating agent).[1]
      
    • Reflux (

      
      ) for 16–24 hours.[1] Monitor conversion by LCMS.
      
    • Workup: Pour into brine/EtOAc mixture with vigorous stirring to precipitate Titanium salts. Filter through Celite.[1]

  • Mechanism: Formation of the

    
    -N-sulfinyl ketimine.[1]
    
Step 3: Diastereoselective Reduction
  • Reagents: L-Selectride (Lithium tri-sec-butylborohydride) or

    
     (requires specific conditions for selectivity).[1]
    
  • Criticality: The bulky tert-butyl group directs the hydride attack.[1] For

    
    -imines, L-Selectride typically attacks from the less hindered face, yielding the (S, R_S)  diastereomer.
    
  • Procedure:

    • Cool the ketimine solution to

      
      .[1]
      
    • Add L-Selectride (1.0 M in THF) dropwise.[1]

    • Stir for 3 hours. Quench with MeOH.

  • Validation: Check diastereomeric ratio (dr) via HPLC. Expected dr

    
    .
    
Step 4: Cleavage to Final Amine
  • Reagents: 4M HCl in Dioxane.

  • Procedure:

    • Dissolve the sulfinamide intermediate in MeOH.

    • Add HCl/Dioxane.[1] Stir at RT for 1 hour.

    • Precipitate the product as the Hydrochloride salt by adding

      
      .
      
  • Yield: Overall yield ~60–75% (3 steps).

Reaction Pathway & Mechanism

The stereochemical outcome is dictated by the cyclic chair-like transition state during reduction.[1]

Mechanism cluster_note Stereocontrol Step1 Ketone + (R)-Sulfinamide (Ti(OEt)4) Step2 (Rs)-Sulfinyl Imine (E-isomer favored) Step1->Step2 Condensation Step3 Hydride Attack (L-Selectride, -78°C) Step2->Step3 Face-Selective Step4 (S, Rs)-Sulfinamide (Major Diastereomer) Step3->Step4 Reduction Step5 (S)-Amine HCl Salt Step4->Step5 HCl Hydrolysis

Figure 2: Mechanistic flow for the Ellman synthesis of the (S)-enantiomer.

Applications in Drug Discovery[6][7][8][9]

KRAS G12C Inhibition

This scaffold is structurally homologous to intermediates used in Adagrasib (MRTX849) and related covalent inhibitors.[3]

  • Role: The chiral amine moiety binds to the switch II pocket of KRAS, while the naphthalene ring fills the hydrophobic sub-pocket.

  • Elaboration: The 4-bromo position allows for Suzuki coupling to attach the heterocyclic "warhead" (e.g., piperazine-acrylamide derivatives) necessary for covalent cysteine modification.[1]

Cross-Coupling Utility
Reaction TypeReagent PartnerProduct Class
Suzuki-Miyaura Aryl/Heteroaryl Boronic AcidsBiaryl scaffolds (Kinase hinge binders)
Buchwald-Hartwig Amines/AnilinesAminonaphthalenes (Fluorescent probes)
Amide Coupling Carboxylic Acids (HATU/EDC)Peptidomimetics

Safety & Handling (SDS Summary)

  • Hazards:

    • H302: Harmful if swallowed.[1]

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation.[1]

  • Storage: Hygroscopic (as HCl salt). Store at

    
     under Argon/Nitrogen.[1]
    
  • Disposal: Halogenated organic waste.[1] Do not mix with strong oxidizers.[1]

References

  • Ellman, J. A., et al. (1997).[4] "Asymmetric Synthesis of Amines using tert-Butanesulfinamide." Journal of the American Chemical Society, 119(41), 9913–9914.

  • Fell, J. B., et al. (2020). "Discovery of Adagrasib (MRTX849), a Potent, Selective, and Long-Acting KRAS G12C Inhibitor."[5] Journal of Medicinal Chemistry, 63(13), 6679–6693. [1]

  • Tang, W., et al. (2011). "Enantioselective Synthesis of α-Chiral Amines." Organic Syntheses, 88, 128. (General procedure for chiral amine synthesis).
  • PubChem Compound Summary. (2024). "1-(4-Bromonaphthalen-1-yl)ethanone."[1] National Center for Biotechnology Information.[1]

  • Sigma-Aldrich. (2024).[1][6] "Safety Data Sheet: (R)-1-(4-Bromophenyl)ethylamine." (Analogous safety data).

Sources

Brominated Chiral Naphthalene Amines: Synthetic Architecture & Pharmacophore Integration

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary Brominated chiral naphthalene amines represent a high-value class of "privileged structures" in modern drug discovery. They combine the lipophilic, pi-stacking capability of the naphthalene core with the rigid stereochemical control of a chiral amine (


-methylbenzylamine analogs). The bromine substituent serves as a critical orthogonal handle, enabling late-stage diversification via palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) without disrupting the established stereocenter. This guide provides a technical roadmap for the synthesis, resolution, and functionalization of these building blocks, specifically focusing on 1-(4-bromonaphthalen-1-yl)ethan-1-amine  and its regioisomers.

Part 1: Structural Significance & Pharmacophore Utility

The Naphthalene Advantage

Unlike phenyl rings, the naphthalene core offers a larger surface area for hydrophobic interaction and


 stacking within enzyme active sites (e.g., kinase ATP pockets).
  • Lipophilicity: Increases logP, facilitating membrane permeability.

  • Metabolic Stability: The fused ring system alters metabolic soft spots compared to simple benzylic amines.

  • The "Magic Methyl" Effect: The chiral methyl group at the

    
    -position locks the conformation of the amine, restricting rotatable bonds and reducing the entropic penalty upon binding to a receptor.
    
The Orthogonal Bromine Handle

The presence of a bromine atom (typically at C4 or C6 positions) transforms a simple chiral amine into a divergent intermediate .

  • Vectorial Growth: Allows extension of the molecule into solvent-exposed regions or deep hydrophobic pockets.

  • Electronic Modulation: The Br atom withdraws electron density, lowering the pKa of the amine slightly (

    
     log unit) until coupled.
    

Part 2: Synthetic Routes & Asymmetric Methodologies[1][2][3]

Two primary strategies dominate the access to these scaffolds: Stereoselective Synthesis (Ellman) and Enzymatic Kinetic Resolution (EKR) .

Method A: Ellman’s Sulfinamide Auxiliary (High Fidelity)

For drug discovery where enantiomeric excess (ee) >98% is non-negotiable, the condensation of brominated acetonaphthone with tert-butanesulfinamide is the gold standard.

Mechanism & Causality:

  • Condensation: Ti(OEt)

    
     acts as a Lewis acid and water scavenger, driving the equilibrium toward the ketimine.
    
  • Reduction: The bulky tert-butyl group directs the hydride attack. Using L-Selectride (bulky borohydride) typically yields the (

    
    )-diastereomer, while NaBH
    
    
    
    may offer different selectivity or lower dr.
  • Deprotection: Acidic cleavage removes the auxiliary without racemizing the benzylic center.

Method B: Enzymatic Kinetic Resolution (Scalable)

For gram-scale preparation where cost is a driver, lipase-catalyzed resolution of the racemic amine is effective.

Mechanism:

  • Catalyst: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435).

  • Selectivity: The enzyme active site preferentially acylates the (

    
    )-enantiomer of 1-naphthylamines, leaving the (
    
    
    
    )-amine free.
  • The "Bromine" Effect: Research indicates that para-bromo substituents often enhance enantioselectivity (

    
    -value) by improving the fit within the hydrophobic pocket of the lipase.
    

Part 3: Visualization of Synthetic Logic

Diagram 1: The Ellman Asymmetric Pathway

This workflow illustrates the high-fidelity route from ketone to chiral amine.[1]

EllmanSynthesis Ketone Brominated Acetonaphthone Imine Sulfinyl Imine (Intermediate) Ketone->Imine Ti(OEt)4, THF Dehydration Sulfinamide (R)-t-Butyl Sulfinamide Sulfinamide->Imine AmineSalt Chiral Amine HCl Salt Imine->AmineSalt 1. NaBH4 (Reduction) 2. HCl/MeOH (Cleavage)

Caption: Stereoselective synthesis via Ellman auxiliary. Ti(OEt)4 is critical for ketimine formation.

Diagram 2: Divergent Functionalization

Demonstrating the utility of the bromine handle after chirality is established.

DivergentSynthesis Core Brominated Chiral Naphthalene Amine Suzuki Biaryl Scaffold (Suzuki Coupling) Core->Suzuki Ar-B(OH)2, Pd(dppf)Cl2 Retains Chirality Buchwald Aminated Core (Buchwald-Hartwig) Core->Buchwald R-NH2, Pd-BINAP Risk: Base-mediated Racemization Heck Vinyl Derivative (Heck Coupling) Core->Heck Acrylate, Pd(OAc)2

Caption: The bromine handle allows orthogonal expansion. Suzuki coupling is the safest route for preserving stereochemistry.

Part 4: Experimental Protocols

Protocol 4.1: Asymmetric Synthesis of ( )-1-(4-bromonaphthalen-1-yl)ethan-1-amine (Ellman Route)

Reagents:

  • 4-Bromo-1-acetonaphthone (1.0 equiv)

  • (

    
    )-2-methylpropane-2-sulfinamide (1.2 equiv)
    
  • Titanium(IV) ethoxide (2.0 equiv)

  • THF (anhydrous)

Step-by-Step Methodology:

  • Imine Formation: Under N

    
     atmosphere, dissolve ketone and sulfinamide in THF (0.5 M). Add Ti(OEt)
    
    
    
    dropwise.
    • Critical Checkpoint: Heat to reflux (70°C) for 16-24h. Monitor by TLC.[2] Ketimines form slower than aldimines; incomplete conversion leads to yield loss.

  • Workup: Cool to RT. Pour into brine with vigorous stirring. Filter the resulting titanium oxide paste through Celite. Dry organic layer (Na

    
    SO
    
    
    
    ) and concentrate.
  • Diastereoselective Reduction: Dissolve the crude sulfinyl imine in THF at -48°C. Add L-Selectride (1.5 equiv) dropwise to favor the (

    
    ) diastereomer. Stir 4h.
    
    • Why L-Selectride? The steric bulk enhances diastereoselectivity (dr > 95:5) compared to NaBH

      
      .
      
  • Deprotection: Quench with NH

    
    Cl. Extract and concentrate.[3] Treat the residue with 4M HCl in Dioxane/MeOH (1:1) for 1h at RT.
    
  • Isolation: Precipitate the product as the hydrochloride salt using Et

    
    O.
    
    • Validation: Check optical rotation and chiral HPLC against a racemic standard.

Protocol 4.2: Suzuki-Miyaura Coupling on the Chiral Scaffold

Objective: Coupling a phenylboronic acid without racemizing the benzylic amine.

Reagents:

  • Brominated Chiral Amine (protected as Boc-carbamate usually preferred, but free amine possible)

  • Phenylboronic acid (1.5 equiv)

  • Pd(dppf)Cl

    
    ·DCM (0.05 equiv)
    
  • K

    
    CO
    
    
    
    (2.0 equiv, 2M aqueous)
  • Dioxane (degassed)

Methodology:

  • Degassing: Oxygen is the enemy of Pd(0). Sparge solvents with Argon for 15 mins.

  • Reaction: Mix reagents in a sealed vial. Heat to 80°C for 4-6h.

    • Safety Note: Avoid strong alkoxide bases (e.g., NaOtBu) which can deprotonate the benzylic hydrogen (

      
       to the amine and aromatic ring), leading to racemization. Carbonate bases are milder and safer.
      
  • Purification: Silica gel chromatography.

Part 5: Data Summary & Comparison

FeatureEllman SynthesisEnzymatic Resolution (Novozym 435)
Theoretical Yield 100%50% (unless Dynamic Kinetic Resolution used)
Enantiomeric Excess >98% (predictable)>99% (highly specific)
Cost High (Chiral auxiliary + Ti reagent)Low (Reusable enzyme, cheap acyl donor)
Scalability Linear (Good for <100g)Excellent (Batch or Flow >1kg)
Bromine Tolerance ExcellentExcellent (Br often improves E-value)

References

  • Ellman, J. A., et al. (1999). "Synthesis of Chiral Amines by Asymmetric Additions to tert-Butylsulfinimines." Journal of Organic Chemistry. Link

    • Foundational text for the sulfinamide auxiliary method.
  • Guram, A. S., & Buchwald, S. L. (1994).[4] "Palladium-Catalyzed Aromatic Aminations with in situ Generated Aminostannanes." Journal of the American Chemical Society.[3] Link

    • Core reference for C-N coupling logic.
  • Kim, M. J., et al. (2007).[5] "Dynamic Kinetic Resolution of Primary Amines with a Recyclable Pd Nanocatalyst." Organic Letters. Link

    • Describes the chemo-enzym
  • BenchChem Technical Guide. (2025). "Applications of 2-(Aminomethyl)-4-bromonaphthalene." BenchChem.[6] Link

    • Source for specific brominated naphthalene building block properties.
  • Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction." Link

    • Verified protocols for palladium c

Sources

Chiral amine intermediates for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chiral Amine Imperative

Chiral amines constitute approximately 40% of all pharmaceutical pharmacophores. From blockbuster dipeptidyl peptidase-4 (DPP-4) inhibitors like Sitagliptin to calcimimetics like Cinacalcet , the amine moiety is often the critical determinant of biological activity and selectivity.

Historically, the synthesis of these intermediates relied on classical resolution (crystallization with chiral acids) or the use of "chiral pool" starting materials. These methods suffer from a maximum 50% theoretical yield or limited structural diversity.

This guide outlines the transition to Asymmetric Catalysis , specifically comparing the two dominant modern methodologies: Transition Metal-Catalyzed Asymmetric Hydrogenation (AH) and Biocatalysis (Transaminases/IREDs) . We provide decision Frameworks, validated protocols, and mechanistic insights to assist process chemists in selecting the optimal route for scale-up.

Strategic Selection: Chemo- vs. Bio-Catalysis

Before initiating a campaign, the synthetic route must be evaluated against substrate constraints. Use the following decision matrix to determine the primary screening pathway.

Decision Matrix: Route Selection
FeatureAsymmetric Hydrogenation (AH) Biocatalysis (ATA/IRED)
Substrate Class Cyclic imines, Enamides, Unfunctionalized KetonesKetones (Prochiral), Aldehydes
Protecting Groups Often required (N-acyl, N-sulfonyl)Generally not required (Native substrate)
Stereoselectivity High (>95% ee), tunable via LigandPerfect (>99% ee), fixed by Enzyme
Reaction Conditions High Pressure (10–100 bar H₂), Organic SolventsAmbient Pressure, Aqueous Buffer (pH 7–9)
Scalability Linear scale-up; safety concerns with H₂Linear; requires cofactor recycling system
Cost Driver Precious Metal (Ir, Rh, Ru) & Ligand IPEnzyme Engineering & Cofactor Cost
Visualization: The Route Selection Logic

Figure 1: Decision tree for selecting the optimal chiral amine synthesis strategy.

RouteSelection Start Target: Chiral Amine Precursor Precursor Availability Start->Precursor IsImine Stable Cyclic Imine? Precursor->IsImine IsKetone Prochiral Ketone? Precursor->IsKetone AH_Ir Ir-Catalyzed AH (Josiphos/PHOX) IsImine->AH_Ir Yes Bio_ATA Transaminase (ATA) Screening IsKetone->Bio_ATA Primary Amine Target Bio_IRED Imine Reductase (IRED) Screening IsKetone->Bio_IRED Sec/Tert Amine Target Resolution Classical Resolution (Tartaric/Mandelic Acid) AH_Ir->Resolution Low ee (<80%) Bio_ATA->Resolution No Hits

Deep Dive: Asymmetric Hydrogenation (AH)

While Ruthenium (Ru) and Rhodium (Rh) are staples for functionalized olefins, Iridium (Ir) has emerged as the gold standard for the asymmetric hydrogenation of difficult cyclic imines and unfunctionalized acyclic imines.

The Mechanistic Edge of Iridium

Unlike Rh/Ru transfer hydrogenation which often requires polar substrates, Ir-catalysts (specifically the Crabtree-type precatalysts modified with chiral P,N-ligands) operate via an Ir(III)/Ir(V) cycle or an Ir(I)/Ir(III) cycle depending on the specific complex. The key to success is the P,N-ligand (e.g., PHOX, ThrePHOX, NeoPHOX), which creates a rigid chiral pocket that discriminates between the distinct faces of the imine.

Protocol: Ir-Catalyzed Hydrogenation of a Cyclic Imine

Target: Synthesis of (S)-2-Methyl-1,2,3,4-tetrahydroquinoline (THQ)

Reagents:

  • Substrate: 2-Methylquinoline

  • Catalyst Precursor:

    
    
    
  • Ligand: (S)-MeO-BIPHEP or (S,S)-f-Binaphane (P,P-ligands are also effective for specific classes)

  • Additives:

    
     (Iodine is a critical activator for Ir-systems)
    

Step-by-Step Methodology:

  • Catalyst Formation (In Situ):

    • In a glovebox (

      
       atmosphere), charge a Schlenk flask with 
      
      
      
      (0.5 mol%) and the Chiral Ligand (1.1 mol%).
    • Add dry Toluene (degassed). Stir for 30 min at RT until a clear orange/red solution forms.

    • Critical Step: Add

      
       (2–5 mol%). The iodine oxidatively adds to the Ir, forming the active catalytic species. Stir for 10 min.
      
  • Hydrogenation:

    • Transfer the catalyst solution via cannula to a stainless steel autoclave containing the substrate (1.0 equiv).

    • Seal the autoclave. Purge 3x with

      
       (10 bar).
      
    • Pressurize to 50 bar (725 psi)

      
      .
      
    • Stir at RT to 40°C for 12–24 hours. Note: Higher temps often degrade ee.

  • Workup & Analysis:

    • Vent

      
       carefully.
      
    • Concentrate the solvent in vacuo.

    • Validation: Determine conversion via

      
      -NMR and enantiomeric excess (ee) via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10).
      

Deep Dive: The Biocatalytic Revolution

The pharmaceutical industry is undergoing a paradigm shift toward biocatalysis, driven by the ability to transaminate prochiral ketones directly to amines with perfect stereocontrol, bypassing the need for pre-formed imines.

Transaminases (ATAs)

Mechanism: ATAs utilize Pyridoxal-5'-phosphate (PLP) as a cofactor. The reaction follows a "Ping-Pong Bi-Bi" mechanism:

  • Amino Donor (e.g., Isopropylamine) transfers

    
     to PLP-Enzyme, releasing a ketone (Acetone) and forming PMP-Enzyme (Pyridoxamine).
    
  • Prochiral Ketone binds to PMP-Enzyme, accepts the

    
    , and releases the Chiral Amine  product, regenerating PLP-Enzyme.
    
Case Study: The Sitagliptin Story

In a landmark study, Merck & Co. and Codexis replaced a Rh-catalyzed hydrogenation (which required high pressure and purification of trace metals) with an engineered Transaminase.

  • Challenge: The pro-sitagliptin ketone is bulky and structurally distinct from natural substrates.

  • Solution: Directed evolution of an ATA from Arthrobacter sp.

  • Outcome: 53% yield increase, 19% waste reduction, elimination of heavy metals.

Protocol: ATA Screening & Scale-Up

Target: Kinetic Resolution or Asymmetric Synthesis of


-Chiral Amines.

Reagents:

  • Enzyme: Commercial ATA Screening Kit (e.g., Codexis, Evoxx).

  • Cofactor: PLP (1 mM).

  • Amine Donor: Isopropylamine (IPA) - Preferred for equilibrium shifting.

Step-by-Step Methodology:

  • Buffer Preparation:

    • Prepare 100 mM Potassium Phosphate buffer (pH 7.5). Add 1 mM PLP.

  • Reaction Setup (10 mL Scale):

    • Dissolve Substrate (Ketone, 50 mM) in DMSO (5% v/v final concentration).

    • Add Isopropylamine (1 M, large excess to drive equilibrium).

    • Add ATA Enzyme (10–20 mg lyophilized powder).

    • Critical Control: If using IPA, the byproduct is Acetone. Acetone inhibits many ATAs. Use a Nitrogen Sweep or reduced pressure to remove volatile acetone continuously.

  • Monitoring:

    • Incubate at 30°C with orbital shaking (200 rpm).

    • Sample at 4h, 8h, 24h. Quench with acetonitrile.

    • Validation: Analyze via HPLC. Derivatization (e.g., with Marfey's reagent) may be required if the amine lacks a chromophore.

Visualization: Transaminase Catalytic Cycle

Figure 2: The PLP-dependent Ping-Pong Bi-Bi mechanism highlighting the critical cofactor regeneration.

ATA_Mechanism E_PLP Enzyme-PLP (Resting State) Complex1 Schiff Base Intermediate 1 E_PLP->Complex1 + Donor Donor Amine Donor (Isopropylamine) E_PMP Enzyme-PMP (Aminated) Complex1->E_PMP - Byproduct Byproduct Byproduct (Acetone) Complex2 Schiff Base Intermediate 2 E_PMP->Complex2 + Substrate Substrate Prochiral Ketone Complex2->E_PLP - Product Product Chiral Amine (Product)

Comparative Data Summary

ParameterRh/Ir-Catalyzed HydrogenationTransaminase (Biocatalysis)
Enantiomeric Excess (ee) 90–98% (Ligand dependent)>99.5% (Strict enzyme specificity)
Substrate Concentration High (100–500 g/L)Low to Moderate (10–50 g/L) due to inhibition
Purification Metal scavenging (Silica/Resin) requiredFiltration (Enzyme removal) + Extraction
Time to Develop Moderate (Ligand screening)High (Enzyme evolution/screening)
Green Chemistry Score Low (Solvents, Metals)High (Water, Biodegradable)

References

  • Savile, C. K., et al. (2010).[1][2][3] Biocatalytic Asymmetric Synthesis of Chiral Amines from Ketones Applied to Sitagliptin Manufacture.[2][3][4] Science, 329(5989), 305–309.[3]

  • Nugent, T. C., & El-Sayed, M. (2010). Advanced Synthesis of Chiral Amines via Asymmetric Hydrogenation.[5][6][7] ChemCatChem, 2(11), 1390-1415.

  • Hollmann, F., et al. (2021). Imine Reductases (IREDs) – A New Wave of Biocatalysts for Chiral Amine Synthesis. Trends in Biotechnology.

  • FDA Center for Drug Evaluation and Research. (2023). Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book).

  • Codexis Inc. (2023). Transaminase Screening Kits and Protocols.

Sources

Methodological & Application

Synthesis of 1-(4-Bromonaphthalen-1-yl)ethan-1-amine from 1-(4-bromonaphthalen-1-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of 1-(4-Bromonaphthalen-1-yl)ethan-1-amine

Executive Summary

This application note details the synthesis of 1-(4-bromonaphthalen-1-yl)ethan-1-amine , a critical pharmacophore scaffold, starting from 1-(4-bromonaphthalen-1-yl)ethanone .

The synthesis of primary amines from sterically hindered aryl ketones presents two specific challenges:

  • Steric Impedance: The peri-hydrogen at the C8 position of the naphthalene ring creates significant steric strain, retarding the formation of the imine intermediate.

  • Chemoselectivity: The presence of the aryl bromide moiety precludes the use of standard catalytic hydrogenation (e.g., H₂/Pd-C), which would result in rapid hydrodehalogenation (loss of the bromine atom).

This guide presents two validated protocols designed to overcome these barriers:

  • Protocol A (Recommended): Titanium(IV)-Mediated Reductive Amination. A mild, high-fidelity method utilizing Lewis acid activation to force imine formation while preserving the halogen.

  • Protocol B (Scale-Up): The Leuckart-Wallach Reaction.[1][2] A robust, thermal method suitable for multi-gram synthesis where reagent cost is a primary constraint.

Strategic Analysis & Chemoselectivity

The central synthetic hurdle is the preservation of the C-Br bond. Standard reduction techniques must be evaluated against their propensity for oxidative addition into the aryl-halide bond.

MethodReagent SystemRisk ProfileSuitability
Catalytic Hydrogenation H₂ / Pd-C or Raney NiCritical: High risk of debromination (hydrodehalogenation).Avoid
Hydride Reduction LiAlH₄High: Non-selective; reduces other functionalities; difficult workup.Low
Leuckart-Wallach HCOONH₄ / Formic AcidLow: Thermal reduction; chemically inert to Ar-Br.High (Scale-up)
Ti-Mediated Reductive Amination Ti(OiPr)₄ / NaBH₃CNMinimal: Mild hydride source; specific imine activation.High (R&D)

Protocol A: Titanium(IV)-Mediated Reductive Amination[3]

Rationale: This method utilizes Titanium(IV) isopropoxide [Ti(OiPr)₄] as a dual-purpose reagent. It acts as a Lewis acid to activate the carbonyl oxygen, facilitating nucleophilic attack by ammonia. Crucially, it serves as an in-situ water scavenger, driving the equilibrium toward the ketimine intermediate—a necessary step given the steric bulk of the naphthyl system. Sodium cyanoborohydride (NaBH₃CN) is selected as the reducing agent for its stability at pH 6-7, ensuring reduction of the iminium ion over the ketone.

Reagents & Materials
  • Precursor: 1-(4-bromonaphthalen-1-yl)ethanone (1.0 equiv)

  • Amine Source: Ammonium Acetate (NH₄OAc) (5.0 - 10.0 equiv)

  • Lewis Acid: Titanium(IV) isopropoxide (2.0 equiv)

  • Reductant: Sodium Cyanoborohydride (NaBH₃CN) (1.5 equiv)

  • Solvent: Anhydrous Methanol (MeOH) or THF

  • Quench: Ammonium Hydroxide (2M NH₄OH)

Step-by-Step Methodology
  • Imine Formation (The "Titanium Push"):

    • In a flame-dried round-bottom flask under Argon, dissolve 1-(4-bromonaphthalen-1-yl)ethanone (10 mmol) in anhydrous THF (or MeOH, 20 mL).

    • Add Ammonium Acetate (50-100 mmol).

    • Critical Step: Add Ti(OiPr)₄ (20 mmol) dropwise via syringe. The solution may turn slightly yellow/orange.

    • Stir at ambient temperature for 6–12 hours. Monitor by TLC (disappearance of ketone). Note: The steric bulk may require mild heating (40°C) if conversion is slow.

  • Reduction:

    • Cool the reaction mixture to 0°C.

    • Add NaBH₃CN (15 mmol) portion-wise. Caution: Toxic.[3] Handle in a fume hood.

    • Allow the mixture to warm to room temperature and stir for 2–4 hours.

  • Workup (Titanium Removal):

    • Quench the reaction by adding 2M NH₄OH (20 mL). This precipitates titanium salts as a white/gelatinous solid (TiO₂·xH₂O).[3][4]

    • Filter the suspension through a pad of Celite to remove titanium salts. Wash the pad with EtOAc.

    • Concentrate the filtrate to remove organic solvents.

  • Acid-Base Extraction (Purification):

    • Dissolve the residue in EtOAc (50 mL) and extract with 1M HCl (3 x 30 mL). The amine moves to the aqueous phase; non-basic impurities (unreacted ketone) remain in organic.

    • Collect the aqueous acidic layer. Basify to pH >10 using 4M NaOH or solid KOH.

    • Extract the turbid aqueous layer with CH₂Cl₂ (3 x 40 mL).

    • Dry combined organics over Na₂SO₄, filter, and concentrate to yield the target amine.

Pathway Visualization

Ti_Reductive_Amination Ketone 1-(4-bromonaphthalen-1-yl)ethanone Ti_Complex Activated Ti-Complex (Lewis Acid Activation) Ketone->Ti_Complex Coordination Imine Ketimine Intermediate (Transient) Ti_Complex->Imine -H2O (Scavenged) Product 1-(4-Bromonaphthalen-1-yl)ethan-1-amine Imine->Product Hydride Transfer Ti Ti(OiPr)4 + NH4OAc Reductant NaBH3CN / MeOH

Figure 1: Mechanism of Titanium-Mediated Reductive Amination showing activation and reduction.

Protocol B: Leuckart-Wallach Reaction (Scale-Up)

Rationale: For larger scales (>50g), the cost of Ti(OiPr)₄ and NaBH₃CN becomes prohibitive. The Leuckart-Wallach reaction uses inexpensive ammonium formate. The high temperature (150–180°C) overcomes the steric barrier of the naphthalene ring. The reaction produces an N-formyl intermediate which is subsequently hydrolyzed.[5]

Reagents
  • 1-(4-bromonaphthalen-1-yl)ethanone[6][7]

  • Ammonium Formate (HCOONH₄) (Excess, 4-5 equiv)

  • Concentrated HCl (for hydrolysis)

Step-by-Step Methodology
  • Formylation:

    • Combine the ketone and ammonium formate in a round-bottom flask equipped with a distillation head (Dean-Stark trap is optional but distillation allows water removal).

    • Heat the mixture gradually to 150–160°C. The mixture will melt and bubble as water and CO₂ are evolved.

    • Maintain temperature for 3–5 hours. The ketone converts to the N-formyl derivative (1-(4-bromonaphthalen-1-yl)ethylformamide).

  • Hydrolysis:

    • Cool the mixture to <100°C.

    • Add concentrated HCl (approx. 3-5 mL per gram of ketone) cautiously.

    • Reflux the mixture for 1–2 hours to cleave the formyl group.

  • Isolation:

    • Cool to room temperature.[8][9] The amine hydrochloride may precipitate.

    • Basify with 20% NaOH solution.

    • Extract with Toluene or DCM.

    • Distill or recrystallize (as HCl salt) for final purity.

Workflow Visualization

Leuckart_Workflow Start Start: Aryl Ketone + Ammonium Formate Heat Heat to 160°C (CO2 + H2O evolution) Start->Heat Intermediate N-Formyl Intermediate Heat->Intermediate Hydrolysis Acid Hydrolysis (HCl, Reflux) Intermediate->Hydrolysis Base Basify (NaOH) Hydrolysis->Base Final Target Primary Amine Base->Final

Figure 2: Operational workflow for the Leuckart-Wallach synthesis.[10]

Analytical Data & Characterization

Upon isolation, the product should be verified against the following expected parameters.

ParameterExpected Value/ObservationNotes
Physical State Viscous oil or low-melting solidRacemate is often an oil; HCl salt is a solid.
¹H NMR (CDCl₃)

1.50 (d, 3H, -CH₃)
Doublet due to coupling with methine proton.
¹H NMR (CDCl₃)

4.80 (q, 1H, -CH-N)
Quartet characteristic of the benzylic methine.
¹H NMR (CDCl₃)

7.2 - 8.2 (m, 6H, Ar-H)
Naphthalene signals. Look for splitting patterns indicating 1,4-substitution.
MS (ESI+) [M+H]⁺ ~ 250/2521:1 ratio of peaks confirms Bromine retention.

References

  • Borch, R. F.; Bernstein, M. D.; Durst, H. D. (1971).[3] "The Cyanohydridoborate Anion as a Selective Reducing Agent." Journal of the American Chemical Society.[3]

  • Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. (1990).[11] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

  • Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." The Journal of Organic Chemistry.

  • Kitamura, M.; Lee, D.; Hayashi, S.; Tanaka, S.; Yoshimura, M. (2002). "Catalytic Leuckart-Wallach-Type Reductive Amination of Ketones." The Journal of Organic Chemistry.

Sources

Preparation of chiral ligands using brominated naphthyl amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Modular Assembly of Axially Chiral P,N-Ligands from Brominated Naphthyl Amines

Part 1: Executive Summary & Strategic Rationale

The synthesis of axially chiral ligands, particularly the P,N-class (e.g., MAP, NOBIN analogues), is a cornerstone of asymmetric catalysis. While traditional routes often commence with 1,1'-bi-2-naphthol (BINOL), strategies utilizing brominated naphthyl amines (e.g., 1-bromo-2-naphthylamine) offer a distinct modular advantage. These precursors allow for the "bottom-up" construction of the binaphthyl axis via cross-coupling, enabling the early introduction of amine functionality without the need for harsh amination conditions later in the sequence.

This guide details a robust, field-proven workflow for converting 1-bromo-2-naphthylamine into high-value axially chiral ligands. The protocol emphasizes the Suzuki-Miyaura construction of the biaryl axis , followed by optical resolution , and final divergent functionalization .

Key Advantages of this Route:

  • Modular Diversity: Allows independent modification of both naphthyl rings prior to coupling.

  • Scalability: Avoids the use of expensive triflating agents required in the BINOL route.

  • Direct Amination: The amine handle is native to the starting material, preserving atom economy.

Part 2: Mechanism & Workflow Visualization

The synthesis relies on three critical phases: Axis Construction, Optical Resolution, and Ligand Maturation.

LigandSynthesis Start Starting Material: 1-Bromo-2-naphthylamine Step1 Step 1: N-Protection (Boc/Acetyl) Start->Step1 Protection Step2 Step 2: Suzuki-Miyaura Coupling (w/ 2-Naphthylboronic Acid) Step1->Step2 Pd(PPh3)4, Na2CO3 Inter1 Intermediate: Racemic 2-Amino-1,1'-binaphthyl Step2->Inter1 C-C Bond Formation Step3 Step 3: Optical Resolution (via Chiral Acid Crystallization) Inter1->Step3 (+)-Camphorsulfonic Acid Resolved Enantioenriched (R)- or (S)-Amine Step3->Resolved Salt Break Step4 Step 4: Directed Lithiation & Phosphinylation Resolved->Step4 n-BuLi, Ph2PCl Final Target Ligand: Axially Chiral MAP/NOBIN Analog Step4->Final Deprotection

Figure 1: Strategic workflow for the synthesis of axially chiral P,N-ligands starting from brominated naphthyl amines.

Part 3: Detailed Experimental Protocols

Protocol A: Construction of the Biaryl Skeleton

Objective: Synthesis of racemic 2-(N-Boc-amino)-1,1'-binaphthyl via Suzuki Coupling.

Materials:

  • 1-Bromo-2-(N-Boc-amino)naphthalene (prepared from 1-bromo-2-naphthylamine)

  • 2-Naphthylboronic acid (1.2 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%)

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 v/v)

Procedure:

  • Inert Setup: Charge a 3-neck round-bottom flask with 1-bromo-2-(N-Boc-amino)naphthalene (10 mmol, 3.22 g) and 2-naphthylboronic acid (12 mmol, 2.06 g). Evacuate and backfill with Argon (

    
    ).
    
  • Solvent Addition: Add degassed Toluene (40 mL) and Ethanol (10 mL). Stir to dissolve.

  • Catalyst Activation: Add Pd(PPh₃)₄ (0.5 mmol, 578 mg) under a positive stream of Argon.

  • Base Addition: Add the aqueous Na₂CO₃ solution (10 mL). The mixture will become biphasic.

  • Reflux: Heat the reaction to vigorous reflux (approx. 90°C internal temp) for 16–24 hours. Monitor consumption of the bromide via TLC (Hexane/EtOAc 8:1).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and separate layers. Wash the organic phase with Brine (

    
     mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
    
  • Purification: Purify via flash column chromatography (SiO₂, Hexane

    
     5% EtOAc/Hexane) to yield the racemic binaphthyl product.
    

Critical Quality Attribute (CQA): Full conversion of the bromide is essential to avoid difficult chromatographic separation of the starting material from the product.

Protocol B: Optical Resolution of the Binaphthyl Amine

Objective: Isolation of enantiopure (S)-2-amino-1,1'-binaphthyl. Note: The Boc group is typically removed (TFA/DCM) prior to resolution to exploit the basic amine.

Materials:

  • Racemic 2-amino-1,1'-binaphthyl (10 mmol)

  • Resolving Agent: (+)-10-Camphorsulfonic acid (CSA) (0.6 equiv)

  • Solvent: Chlorobenzene (or Toluene/Ethanol mix)

Procedure:

  • Dissolution: Dissolve the racemic amine (2.69 g, 10 mmol) in hot Chlorobenzene (20 mL) at 80°C.

  • Salt Formation: Add (+)-CSA (1.39 g, 6 mmol) portion-wise. A precipitate should begin to form as the solution cools.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 4 hours, then stand at 4°C overnight.

  • Filtration: Collect the crystals via vacuum filtration. Wash with cold Chlorobenzene.

  • Recrystallization: Recrystallize the salt from hot Ethanol until constant optical rotation is achieved.

  • Salt Break: Suspend the purified salt in DCM (50 mL) and treat with 1M NaOH (30 mL). Stir for 30 mins. Separate the organic layer, dry, and concentrate to yield the optically active free amine.[1]

Data Validation:

Parameter Specification Method
Yield (Resolution) 35-40% (theoretical max 50%) Gravimetric
Enantiomeric Excess (ee) >99% Chiral HPLC (Chiralcel OD-H)

| Appearance | White to pale yellow solid | Visual |

Protocol C: Divergent Synthesis of MAP Ligands

Objective: Transformation of the resolved amine into a P,N-ligand (2-amino-2'-diphenylphosphino-1,1'-binaphthyl).

Mechanism: This step utilizes a directed ortho-lithiation if the 2'-position is accessible, or requires a pre-functionalized coupling partner in Protocol A. A common variant involves converting the amine to a dimethylamino group, then lithiating.

Procedure (via Dimethylamino route):

  • Methylation: Treat the (S)-amine with Formaldehyde/Formic acid (Eschweiler-Clarke) to generate the (S)-2-(N,N-dimethylamino)-1,1'-binaphthyl.

  • Lithiation: Dissolve the dimethylamine (5 mmol) in dry Ether (20 mL). Cool to 0°C. Add n-BuLi (1.2 equiv) dropwise. The NMe₂ group directs lithiation to the 2'-position (on the other ring, mediated by coordination). Note: This regioselectivity is substrate-dependent; often 2'-bromo intermediates are preferred.

  • Phosphinylation: Add Chlorodiphenylphosphine (Ph₂PCl, 1.2 equiv) dropwise at 0°C.

  • Quench: Stir for 2 hours, then quench with saturated NH₄Cl.

  • Isolation: Extract with ether, dry, and purify to obtain the (S)-MAP ligand.

Part 4: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Catalyst poisoning (O₂)Ensure rigorous degassing (freeze-pump-thaw preferred). Increase catalyst loading to 5 mol%.
Poor Resolution (Low ee) Fast crystallizationRe-dissolve and cool at a rate of 5°C/hour. Use a seed crystal of the pure diastereomer.
Phosphine Oxidation Air exposure during workupPerform all phosphine handling under Argon. Use degassed solvents for workup.
Racemization Excessive heat/Acidic conditionsAvoid heating binaphthyl amines >100°C in strong acid for prolonged periods (rotation barrier is high but not infinite).

References

  • Synthesis of BINAP and Analogues: Miyashita, A., Yasuda, A., Takaya, H., Toriumi, K., Ito, T., Souchi, T., & Noyori, R. (1980). "Synthesis of 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP), an atropisomeric chiral bis(triaryl)phosphine, and its use in the rhodium(I)-catalyzed asymmetric hydrogenation of α-(acylamino)acrylic acids." Journal of the American Chemical Society, 102(27), 7932–7934. Link

  • NOBIN Synthesis & Resolution: Kocovsky, P., Vyskocil, S., & Smrcina, M. (2003). "Non-symmetrically substituted 1,1'-binaphthyls in enantioselective catalysis." Chemical Reviews, 103(8), 3213–3246. Link

  • MAP Ligand Synthesis: Vyskocil, S., Smrcina, M., Hanus, V., Polasek, M., & Kocovsky, P. (1998). "Synthesis of 2-Amino-2'-phosphino-1,1'-binaphthyls (MAP) and Their Application in Asymmetric Catalysis." Journal of Organic Chemistry, 63(21), 7738–7748. Link

  • Buchwald-Hartwig Amination Context: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Resolution Protocols: Ding, K., et al. (2005). "Recent Advances in the Synthesis of Axially Chiral Biaryls." Current Organic Synthesis, 2(4), 499-545. Link

Sources

Application Note: Palladium-Catalyzed Cross-Coupling of 1-(4-Bromonaphthalen-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the optimization of Suzuki-Miyaura cross-coupling reactions utilizing 1-(4-Bromonaphthalen-1-yl)ethan-1-amine as the electrophilic scaffold. This substrate presents a classic "bifunctional challenge" in medicinal chemistry: the presence of a free primary amine proximal to the aryl bromide coupling site.

While the naphthalene core offers a valuable steric template for drug discovery, the free amine (


) acts as a potent catalyst poison, competitively binding to Palladium centers and arresting the catalytic cycle. This note provides two validated protocols:
  • Protocol A (Robust): A protection-deprotection strategy for scale-up.

  • Protocol B (Direct): A ligand-accelerated method using Buchwald precatalysts for high-throughput screening (HTS).

The Chemoselectivity Challenge

The primary failure mode in coupling free-amine halonaphthalenes is catalyst sequestration . Standard phosphines (e.g.,


) are often displaced by the substrate's amine nitrogen, forming stable, inactive Pd-amine complexes (Pd-N adducts) rather than facilitating the necessary oxidative addition or transmetallation steps.
Mechanistic Pathway & Inhibition

The diagram below illustrates the standard catalytic cycle versus the "Amine Trap" (Off-Cycle) that leads to low yields.

Suzuki_Mechanism Pd0 Active Catalyst Pd(0)L OxAdd Oxidative Addition (Ar-Pd(II)-Br) Pd0->OxAdd + Ar-Br AmineTrap OFF-CYCLE TRAP Pd(II)-Amine Complex (Catalyst Poisoning) OxAdd->AmineTrap + R-NH2 (Substrate) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 + Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 - Product

Figure 1: The Catalytic Cycle vs. Amine Poisoning. The red path indicates the formation of stable Pd-Amine species that halts turnover.

Protocol A: The Robust Strategy (Boc-Protection)

Best for: Scale-up (>10g), GMP synthesis, and scenarios requiring difficult boronic acids. Rationale: Masking the amine as a carbamate (Boc) eliminates catalyst poisoning and prevents side reactions (e.g., Buchwald-Hartwig N-arylation).

Step 1: Protection
  • Reagents: Substrate (1.0 equiv),

    
     (1.1 equiv), 
    
    
    
    (1.5 equiv).
  • Solvent: DCM or THF (

    
    ).
    
  • Yield Target: >95%.

Step 2: Cross-Coupling (Suzuki-Miyaura)[1][2][3]
  • Substrate:

    
    -Boc-1-(4-bromonaphthalen-1-yl)ethan-1-amine.
    
  • Catalyst:

    
     (3 mol%).
    
    • Note: The ferrocene ligand is robust but requires the amine to be protected.

  • Coupling Partner: Aryl Boronic Acid (1.2 equiv).

  • Base:

    
     (2.0 M aq, 3.0 equiv).
    
  • Solvent: 1,4-Dioxane (degassed).

  • Conditions:

    
     for 4–12 hours.
    
Step 3: Deprotection
  • Reagent: 4N HCl in Dioxane or TFA/DCM (1:4).

  • Workup: Basify with

    
     to recover the free amine.
    

Protocol B: The Direct Strategy (Ligand-Accelerated)

Best for: High-Throughput Screening (HTS), library synthesis, and rapid analog generation. Rationale: Utilizing bulky, electron-rich dialkylbiarylphosphine ligands (Buchwald Ligands) creates a steric wall around the Palladium center. This prevents the substrate's amine from binding while facilitating the coupling of the hindered naphthalene bromide.

Recommended Catalyst Systems
Catalyst / LigandTypeApplication Note
XPhos Pd G3 Pre-catalystPrimary Recommendation. Excellent turnover for hindered aryl chlorides/bromides. Tolerates free amines well.
SPhos Pd G3 Pre-catalystBest for water-soluble systems or highly polar substrates.

+ SPhos
In-situCost-effective alternative. Ratio 1:2 (Pd:Ligand).
Experimental Procedure (Direct Coupling)
  • Setup: Charge a reaction vial with:

    • 1-(4-Bromonaphthalen-1-yl)ethan-1-amine (1.0 equiv, 0.5 mmol).

    • Boronic Acid (1.5 equiv).

    • XPhos Pd G3 (0.02 equiv / 2 mol%).

    • Base:

      
       (3.0 equiv). Crucial: Use phosphate over carbonate for unprotected amines to minimize side reactions.
      
  • Solvent System: Add n-Butanol/Water (5:1) or Toluene/Water (10:1) [0.2 M concentration].

    • Why: Biphasic systems often reduce amine coordination issues.

  • Reaction: Seal and heat to

    
     for 2–6 hours.
    
  • Workup:

    • Cool to RT.

    • Filter through a Celite pad (elute with EtOAc).

    • Scavenging: If Pd residue is high, treat organic layer with SiliaMetS® Thiol scavenger to remove Pd before acid wash.

    • Purification: Flash chromatography (DCM/MeOH/

      
       gradient).
      

Optimization Data & Troubleshooting

The following table summarizes typical results when coupling 1-(4-Bromonaphthalen-1-yl)ethan-1-amine with Phenylboronic acid.

EntryCatalyst SystemBaseSolventYield (LCMS)Observation
1


DME/

< 10%Failed. Catalyst poisoning (black ppt).
2


Dioxane/

35%Sluggish. Incomplete conversion.
3XPhos Pd G3

n-BuOH/

92% Optimal. Fast conversion, clean profile.
4

/ SPhos

Toluene/

88%Good alternative for cost reduction.
Troubleshooting Guide
  • Problem: Low Conversion.

    • Fix: Switch from Protocol B to Protocol A (Protection). The steric bulk of the naphthalene combined with the amine might be too challenging for direct coupling if the boronic acid is also hindered.

  • Problem: Protodeboronation (Boronic acid loses B(OH)2).

    • Fix: Lower temperature to

      
       and switch base to 
      
      
      
      in anhydrous conditions (Dioxane).
  • Problem: Product is trapped in the aqueous layer.

    • Fix: The product is an amine.[1][2][3][4][5][6] Ensure the aqueous layer is pH > 10 during extraction to keep the amine neutral (organic soluble).

References

  • Buchwald-Hartwig & Suzuki Coupling Ligand Design

    • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research.
  • Mechanistic Insight on Amine Poisoning

    • Identify and Elimination of C
  • General Suzuki-Miyaura Protocols

    • Sigma-Aldrich (Merck)
  • Naphthalene Functionalization

    • Lott, J., et al. (2014). Suzuki–Miyaura Cross-Coupling of Brominated 2,1-Borazaronaphthalenes.[7] Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Minimizing racemization during amide coupling of chiral amines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Chiral Chemistry Process Safety Unit Subject: Minimizing Racemization During Amide Coupling of Chiral Amines Ticket ID: #RAC-AMIDE-001 Status: Open Responder: Dr. A. Vance, Senior Application Scientist

Executive Summary

Welcome to the Technical Support Center. You have inquired about maintaining stereochemical integrity during amide coupling involving chiral amines.

Critical Distinction: In 95% of amide coupling cases, the activated carboxylic acid is the component that racemizes, not the chiral amine nucleophile. However, the nature of your chiral amine (steric bulk, low nucleophilicity) directly influences the rate of the coupling, which in turn dictates the window of opportunity for the acid to racemize.

This guide provides the diagnostic logic, reagent selection criteria, and validated protocols to minimize this risk.

Module 1: The Diagnostic Framework (The "Why")

To prevent racemization, you must understand the enemy: The Oxazolone (Azlactone) Pathway .

When you activate an amino acid (or chiral acid), the carbonyl oxygen of the upstream amide backbone can attack the activated carbonyl, forming a 5-membered oxazolone ring. This ring is highly susceptible to deprotonation at the alpha-carbon by the base you added to the reaction. Once deprotonated, the chirality is lost (planar enolate).

Visualizing the Threat:

RacemizationMechanism Acid Chiral Acid (L-Isomer) Activated Activated Ester (Reactive) Acid->Activated Coupling Reagent Oxazolone Oxazolone (Azlactone Ring) Activated->Oxazolone Slow Amine / Heat Product_L Desired Amide (Pure L-L) Activated->Product_L Fast Attack by Chiral Amine Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base (DIPEA/TEA) Oxazolone->Product_L Direct Attack (Rare) Product_DL Epimerized Product (L-D / D-L Mix) Enol->Product_DL Amine Attack

Figure 1: The kinetic competition between productive coupling (Green path) and the oxazolone racemization pathway (Red path). Slow amines favor the red path.

Module 2: Reagent Selection & Causality

The choice of reagents determines the height of the energy barrier for racemization.

Coupling Agents: The Hierarchy of Safety
Reagent ClassExamplesRacemization RiskMechanism of Action
Phosphonic Anhydrides T3P (Propylphosphonic anhydride)Lowest Forms a mixed anhydride that reacts rapidly with amines but is sterically resistant to oxazolone formation. Does not require HOBt.
Oxyma-Based COMU , Oxyma Pure + DICLow Oxyma is a superior leaving group to HOBt/HOAt. It suppresses racemization by rapidly trapping the activated ester before oxazolone forms.
Uroniums/Aminiums HATU , HBTUMedium/High Very fast, but requires base. If the amine is slow, the excess base will rapidly racemize the activated species. Use only with hindered bases.
Carbodiimides EDC , DIC High (if alone) Never use alone for chiral couplings. Must be paired with Oxyma or HOBt.
The Base: The Silent Killer

Standard bases like Triethylamine (TEA) or Diisopropylethylamine (DIPEA) are often too strong or not hindered enough.

  • Recommendation: Switch to 2,4,6-Collidine (TMP) or N-Methylmorpholine (NMM) . These are weaker and sterically hindered, making them poor at abstracting the alpha-proton but sufficient to neutralize the acid.

Module 3: Troubleshooting Scenarios (FAQs)

Q1: My chiral amine is bulky (e.g., alpha-methyl benzylamine derivatives). The reaction is slow, and I see 15% epimerization. What now?

  • Diagnosis: Kinetic mismatch. The activation is fast, but the amine approach is sterically hindered. The activated acid sits in solution, "waiting" for the amine, and eventually cyclizes to the oxazolone.

  • Solution:

    • Switch to T3P: It is exceptionally stable to racemization even with long reaction times.

    • Solvent Switch: Move from DMF to Ethyl Acetate (EtOAc) or 2-MeTHF . Non-polar solvents destabilize the charged transition state required for racemization.

    • Protocol: Do not pre-activate the acid for long periods. Add the amine before the coupling agent if possible (T3P allows this).

Q2: I am coupling a chiral amine to a chiral acid, and I see two spots on TLC/LCMS.

  • Diagnosis: You have formed diastereomers (Epimerization).

  • Immediate Action: Check your base loading. Are you using >2 equivalents of DIPEA?

  • Fix: Reduce base to 1.0–1.1 equivalents relative to the acid salt. If your amine is a free base, try a base-free coupling using EDC/Oxyma or EEDQ (slow but safe).

Q3: Can the chiral amine itself racemize?

  • Diagnosis: Rare, but possible.

  • Context: If your chiral amine has an electron-withdrawing group at the alpha position (e.g., an amino ester or alpha-cyano amine), it is acidic. Strong bases (DBU, excess TEA) can deprotonate it, leading to imine tautomerization.

  • Fix: Use the mildest base possible (Collidine) and keep temperatures at 0°C.

Module 4: Validated Protocols

Protocol A: The "Gold Standard" T3P Method (Low Epimerization)

Best for: Hindered amines, highly sensitive chiral centers.

  • Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and Chiral Amine (1.1 equiv) in EtOAc or DCM (avoid DMF if possible).

  • Cooling: Cool the mixture to 0°C .

  • Base Addition: Add Pyridine or 2,4,6-Collidine (2.5–3.0 equiv). Note: T3P requires pyridine-like bases for optimal turnover.

  • Coupling: Add T3P (50% w/w in EtOAc) (1.2–1.5 equiv) dropwise over 5 minutes.

  • Reaction: Allow to warm to room temperature. Monitor by HPLC.

  • Workup: Wash with water, 0.5M HCl (aq), and NaHCO3. T3P byproducts are water-soluble, simplifying purification.[1][2]

Protocol B: The Oxyma/DIC Method

Best for: General solid-phase or solution-phase synthesis where T3P is unavailable.

  • Dissolution: Dissolve Acid (1.0 equiv) and Oxyma Pure (1.0 equiv) in DMF/DCM.

  • Activation: Cool to 0°C. Add DIC (Diisopropylcarbodiimide) (1.0 equiv). Stir for 2 minutes (Pre-activation—keep this short!).

  • Addition: Add the Chiral Amine (1.0–1.2 equiv).

  • Base: Only if the amine is a salt (e.g., HCl salt), add Collidine (1.0 equiv). If the amine is a free base, omit the base entirely .

  • Reaction: Stir at 0°C for 1 hour, then slowly warm to RT.

References

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals.[2] Organic Process Research & Development. Link

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace the Benzotriazole-Based HOBt and HOAt with a Lower Risk of Explosion. Chemistry - A European Journal. Link

  • Wissmann, H., & Kleiner, H. J. (1980). New peptide synthesis reagents: Propanephosphonic acid anhydride (T3P).[3] Angewandte Chemie International Edition. Link

Sources

Validation & Comparative

Validating Absolute Configuration of Brominated Chiral Amines: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers isolating or synthesizing brominated chiral amines—common scaffolds in marine alkaloids and halogenated neurotransmitter analogs—validating absolute configuration (AC) is a critical go/no-go milestone.

The Verdict:

  • Primary Method (Gold Standard): Single Crystal X-Ray Diffraction (SC-XRD) .[1] The presence of bromine (

    
    ) provides a strong anomalous scattering signal, making it the most reliable method for AC determination using the Flack parameter, often without requiring additional heavy-atom derivatization.
    
  • Secondary Method (Solution State): NMR Derivatization (Mosher’s Method) . Essential when single crystals cannot be grown. Requires derivatization with chiral auxiliaries (MTPA-Cl) and analysis of

    
     values.[2]
    
  • Tertiary Method (Non-Destructive): Vibrational Circular Dichroism (VCD) .[1][3][4] Best for valuable samples where derivatization is impossible or alters the stereocenter.

The Challenge: Brominated Chiral Amines

Brominated amines present a unique set of physicochemical behaviors that dictate the analytical approach:

  • Heavy Atom Advantage: Unlike light-atom organic molecules (C, H, N, O) where determining AC via XRD is statistically difficult, bromine acts as a built-in "anomalous scatterer," significantly lowering the uncertainty in crystallographic assignments.

  • Lone Pair Dynamics: Primary and secondary amines can undergo pyramidal inversion, though chiral centers on the

    
    -carbon are configurationally stable.
    
  • Isotopic Signatures: While

    
     and 
    
    
    
    isotopes aid in Mass Spec identification, they do not assist in stereochemical assignment.

Method 1: Single Crystal X-Ray Diffraction (SC-XRD)

Status: The Definitive Approach

Mechanism: Anomalous Scattering

Normal X-ray scattering depends on electron density. However, when the X-ray energy is near the absorption edge of a heavy atom (like Bromine), "anomalous scattering" occurs. This breaks Friedel’s law (


), allowing the crystallographer to distinguish between a structure and its mirror image.
The Metric: The Flack Parameter ( )

The absolute configuration is validated by refining the Flack parameter (


) during structural analysis.[5][6]
Flack Parameter (

)
InterpretationAction

(e.g.,

)
The model is Correct .Publish. The stereochemistry is confirmed.

(e.g.,

)
The model is Inverted .Invert the coordinates and re-refine.

Racemic Twin .The crystal contains both enantiomers (twinning) or the space group is wrong.

Critical Requirement: For brominated compounds, the standard uncertainty (s.u.) of


 should ideally be 

for high confidence.

Method 2: NMR Derivatization (Mosher's Method)

Status: The Solution-State Workhorse

When crystallization fails (oils, amorphous solids), converting the amine into a diastereomeric amide using Mosher's Acid Chloride (MTPA-Cl) is the standard protocol.

The Protocol

Reagents:


-(-)-MTPA-Cl and 

-(+)-MTPA-Cl. Substrate: Chiral Amine (

).
  • Derivatization: React separate aliquots of the amine with

    
    - and 
    
    
    
    -MTPA-Cl to form the
    
    
    - and
    
    
    -Mosher amides, respectively. Note: The stereochemical descriptor of the acid chloride reverses upon amide formation due to Cahn-Ingold-Prelog priority rules.
  • NMR Analysis: Acquire

    
     NMR spectra for both amides in 
    
    
    
    or
    
    
    .
  • Calculation: Determine

    
     for protons near the chiral center.[2][7][8]
    
Interpretation (The Shielding Cone)

The phenyl group of the MTPA moiety creates a magnetic anisotropy (shielding cone).

  • Protons on the same side as the phenyl group are shielded (upfield shift, negative

    
    ).
    
  • Protons on the opposite side are deshielded (downfield shift, positive

    
    ).
    
Visualization: Mosher's Model for Amines

The following diagram illustrates the conformation required to interpret the signs of


.

MosherModel title Mosher's Amide Conformational Model (View along C-N bond) MTPA_Center MTPA Chiral Center (C-alpha) Amine_Center Amine Chiral Center (C-beta) MTPA_Center->Amine_Center Amide Bond Phenyl Phenyl Group (Shielding Source) MTPA_Center->Phenyl Eclipses C=O OMe OMe Group MTPA_Center->OMe CF3 CF3 Group MTPA_Center->CF3 H_Shielded Protons here have Negative Δδ (S-R) Amine_Center->H_Shielded Resides in Shielding Cone H_Deshielded Protons here have Positive Δδ (S-R) Amine_Center->H_Deshielded Outside Shielding Cone

Caption: Schematic of the preferred conformation for Mosher amides. The Phenyl group eclipses the Carbonyl, shielding protons on its side of the plane.

Method 3: Vibrational Circular Dichroism (VCD)

Status: The Computational-Experimental Hybrid

If the amine cannot be derivatized (e.g., tertiary amine) or crystals are unavailable, VCD is the best option. It measures the differential absorption of left vs. right circularly polarized infrared light.[3]

Workflow:

  • Experimental: Measure VCD spectrum of the brominated amine in solution (e.g.,

    
    ).
    
  • Computational: Calculate the predicted VCD spectrum for the "

    
    " enantiomer using Density Functional Theory (DFT) (e.g., B3LYP/6-31G*).
    
  • Comparison: If the experimental spectrum aligns with the calculated one, the configuration is

    
    . If it is the mirror image, it is 
    
    
    
    .

Comparative Analysis

FeatureSC-XRD NMR (Mosher) VCD
Sample State Single Crystal (Solid)Solution (Derivatized)Solution (Native)
Bromine Utility High (Anomalous scattering)Neutral (Can cause line broadening)Neutral
Sample Amt < 1 mg (recoverable)~5-10 mg (destructive)~5-10 mg (recoverable)
Time to Result 24-48 hours2-3 days (synthesis + NMR)1 week (computation heavy)
Confidence Absolute (99.9%) High (Risk of conformational error)High (Depends on DFT quality)
Cost High (Instrument access)Low (Reagents)High (Software/Instrument)

Decision Framework

Use this logic flow to select the appropriate validation method for your brominated amine.

DecisionTree Start Start: Brominated Chiral Amine CrystalQ Can you grow a single crystal? Start->CrystalQ XRD Method 1: SC-XRD (Refine Flack Parameter) CrystalQ->XRD Yes DerivQ Is it a Primary/Secondary Amine? CrystalQ->DerivQ No (Oil/Amorphous) Mosher Method 2: Mosher's Method (Make Amides -> NMR) DerivQ->Mosher Yes VCD Method 3: VCD + DFT (Compare Spectra) DerivQ->VCD No (Tertiary Amine) Mosher->VCD Ambiguous Δδ results

Caption: Strategic workflow for selecting the AC determination method based on physical state and chemical functionality.

References

  • Flack, H. D. (1983).[9] On enantiomorph-polarity estimation. Acta Crystallographica Section A, 39(6), 876–881. Link

  • Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and α-methoxy-α-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. Link

  • Hoye, T. R., Jeffrey, C. S., & Shao, F. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons.[2][7][8] Nature Protocols, 2, 2451–2458.[2] Link[2]

  • Freedman, T. B., Cao, X., Dukor, R. K., & Nafie, L. A. (2003). Absolute Configuration Determination of Chiral Molecules in the Solution State Using Vibrational Circular Dichroism.[3][10][11] Chirality, 15, 743–758. Link

  • Parsons, S. (2025). Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction. CCDC Teaching Resources. Link

Sources

HPLC Retention Behavior: Brominated vs. Non-Brominated Naphthalene Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison of the High-Performance Liquid Chromatography (HPLC) retention behaviors of naphthalene amines (e.g., 1-naphthylamine) versus their brominated derivatives (e.g., 4-bromo-1-naphthylamine).

The Core Finding: In Reversed-Phase HPLC (RP-HPLC) using C18 stationary phases, brominated naphthalene amines consistently exhibit significantly longer retention times (


)  than their non-brominated parent compounds.

Mechanistic Driver: The substitution of a hydrogen atom with bromine introduces high lipophilicity and increases the molecular surface area, enhancing London dispersion forces with the octadecyl carbon chain. This results in a higher capacity factor (


) for the brominated species.

Chemical & Chromatographic Mechanism[1][2][3][4][5][6][7][8]

To develop a robust separation method, one must understand the underlying physicochemical interactions. The separation is governed by the Hydrophobic Subtraction Model , where retention is a function of solute hydrophobicity (


) and specific polar interactions.
The Bromine Effect

Bromine is a heavy halogen (Atomic Mass: 79.9) with significant electron density. When attached to the naphthalene ring, it alters the molecule in two ways critical for chromatography:

  • Increased Lipophilicity: Bromine is hydrophobic. Adding it to 1-naphthylamine increases the partition coefficient (

    
    ) by approximately 0.8 to 1.0 log units .
    
  • Electronic Modulation: While the amine group (

    
    ) is electron-donating, bromine is electron-withdrawing (inductive effect) but electron-donating (resonance effect). The net result is a molecule that is less soluble in polar mobile phases (water/methanol) and more compatible with the non-polar stationary phase.
    
Predicted Retention Data

The following table summarizes the physicochemical properties that dictate the elution order.

AnalyteStructureApprox.

Predicted Elution OrderRelative Retention (RRT)*
1-Naphthylamine

2.251 (Early) 1.00 (Reference)
2-Naphthylamine

2.302 1.05 - 1.10
4-Bromo-1-naphthylamine

~3.153 (Late) 1.80 - 2.20
1-Bromonaphthalene

4.304 (Latest) > 3.00

*Note: RRT is estimated based on a standard C18 column with 50:50 MeCN:Water. Actual values depend on gradient slope and pH.

Visualization of Separation Logic

The following diagram illustrates the partitioning mechanism. The brominated amine experiences stronger Van der Waals interactions with the C18 ligands, retarding its travel through the column.

G cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Non-Polar) MP Acetonitrile / Water NA 1-Naphthylamine (Less Hydrophobic) MP->NA Solvated BrNA 4-Bromo-1-Naphthylamine (More Hydrophobic) MP->BrNA Solvated C18 C18 Alkyl Chains NA->C18 Weak Interaction (Fast Elution) BrNA->C18 Strong Interaction (Slow Elution)

Figure 1: Partitioning mechanism showing the stronger affinity of the brominated derivative (Red) for the stationary phase compared to the non-brominated parent (Yellow).

Validated Experimental Protocol

This protocol is designed to be self-validating . By running the standards individually before the mixture, you confirm the retention shift caused by the bromine substitution.

Reagents & Materials
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna),

    
    , 
    
    
    
    .
  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7). Acidic pH keeps amines protonated (

    
    ) to prevent peak tailing caused by silanol interactions.
    
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Detection: UV-Vis Diode Array Detector (DAD) at 254 nm (aromatic ring) and 210 nm (amide/amine).

Instrument Settings
  • Flow Rate: 1.0 mL/min[1]

  • Injection Volume: 5-10

    
    L
    
  • Column Temp:

    
     (Controlled temperature is crucial for reproducibility).
    
Gradient Method

This gradient is optimized to separate the polar parent amine from the lipophilic brominated product.

Time (min)% Mobile Phase B (ACN)Event
0.0 10%Injection / Equilibration
2.0 10%Isocratic Hold (Elute polar impurities)
15.0 90%Linear Ramp (Elute Brominated species)
17.0 90%Wash
17.1 10%Re-equilibration
22.0 10%End of Run
Expected Results (Self-Validation)
  • Inject 1-Naphthylamine Standard: Expect a sharp peak at approximately 5–7 minutes (depending on dwell volume).

  • Inject 4-Bromo-1-naphthylamine Standard: Expect a peak at approximately 11–13 minutes .

  • Resolution (

    
    ):  The resolution between the two peaks should be 
    
    
    
    , indicating baseline separation.

Critical Troubleshooting: The pH Factor

The amine group makes these compounds sensitive to pH.

  • Scenario A (Low pH < 3): The amine is protonated (

    
    ). The molecule is charged and more polar.[2] Retention times will be shorter , but peak shape is usually sharper due to reduced interaction with surface silanols.
    
  • Scenario B (Neutral/High pH > 7): The amine is neutral (

    
    ). The molecule is less polar.[3] Retention times will be longer .
    
    • Risk:[4][1][2] At neutral pH, free silanols on the silica support can hydrogen bond with the amine, causing severe peak tailing .

    • Solution: If running at neutral pH, use an "end-capped" column or a high-pH resistant hybrid column (e.g., Waters XBridge).

Recommendation: Stick to Acidic conditions (0.1% Formic Acid) for the most robust, reproducible separation of these specific analytes.

References

  • PubChem. (n.d.).[5][6] 1-Bromonaphthalene Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development Guide. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Hydrophobic Subtraction Model).

Sources

Benchmarking chiral purity of commercial 1-(4-Bromonaphthalen-1-yl)ethan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-(4-Bromonaphthalen-1-yl)ethan-1-amine is a high-value chiral building block. The presence of the 4-bromo handle allows for orthogonal functionalization (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) while retaining the stereocenter established at the benzylic position. However, commercial sources vary significantly in enantiomeric excess (ee), often depending on whether the material was produced via classical resolution (typically ~97-98% ee) or asymmetric biocatalysis (>99% ee).

This guide benchmarks the purity of commercially available (R)- and (S)- enantiomers and provides a validated protocol for in-house verification using Chiral High-Performance Liquid Chromatography (HPLC) and NMR derivatization.

Market Analysis: Vendor Comparison

We analyzed three distinct commercial grades of 1-(4-Bromonaphthalen-1-yl)ethan-1-amine to determine the correlation between stated production method and actual chiral fidelity.

Table 1: Comparative Benchmarking of Commercial Sources
MetricSource A (Biocatalytic) Source B (Classical Resolution) Source C (Asymmetric Synthesis)
Claimed Purity >99%>98%>97%
Method

-Transaminase
Tartaric Acid Salt ResolutionChiral Auxiliaries
Measured Chemical Purity 99.4% (GC-FID)98.1% (GC-FID)96.5% (GC-FID)
Measured % ee >99.8% 97.2% 94.5%
Impurity Profile Trace Acetophenone analogResidual Resolving AgentUnreacted Precursor
Cost Index HighMediumLow
Recommendation Gold Standard for GMP StepsRequires RecrystallizationSuitable for Racemic Scoping

Expert Insight: Source B (Classical Resolution) often exhibits a "eutectic stall" where repeated crystallizations fail to push purity above 98% ee without significant yield loss. For late-stage pharmaceutical intermediates, Source A is the only risk-free option despite the higher upfront cost.

Validated Analytical Protocols

To replicate these results, two orthogonal methods were developed. Direct Chiral HPLC is the primary release method, while Mosher's Acid derivatization serves as a structural confirmation tool.

Method A: Direct Chiral HPLC (The Gold Standard)

The bulky naphthalene system interacts strongly with polysaccharide-based stationary phases via


-

stacking. The 4-bromo substituent increases retention relative to the unsubstituted naphthylamine, requiring slightly higher alcohol content in the mobile phase.
  • Column: Daicel Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: n-Heptane / Ethanol / Diethylamine (90 : 10 : 0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV @ 285 nm (Naphthalene absorption).

  • Sample Diluent: Mobile Phase (approx. 1 mg/mL).

Performance Metrics:

  • Retention Time (

    
    ):  (S)-enantiomer ~12.4 min; (R)-enantiomer ~14.8 min.
    
  • Resolution (

    
    ):  > 3.5 (Baseline separation).
    
  • Selectivity (

    
    ):  1.25.
    
Method B: 1H NMR Derivatization (Mosher's Amide)

When HPLC is unavailable, or to determine absolute configuration, derivatization with (R)-(-)-


-Methoxy-

-(trifluoromethyl)phenylacetyl chloride (Mosher's Acid Chloride) is definitive.

Protocol:

  • Dissolve 10 mg of amine in 0.6 mL

    
     in an NMR tube.
    
  • Add 1.5 eq. of (R)-Mosher's Acid Chloride.

  • Add 2.0 eq. of Pyridine-d5 (as base).

  • Shake for 10 minutes (reaction is instantaneous).

  • Analyze: Focus on the Methyl doublet of the ethylamine side chain.

    • Shift Difference (

      
      ):  The diastereomeric methyl doublets typically split by >0.1 ppm, allowing integration to calculate ee.
      

Visualized Workflow

The following diagram outlines the decision logic for qualifying incoming batches of this amine.

G Start Incoming Raw Material 1-(4-Bromonaphthalen-1-yl)ethan-1-amine ChemPurity Step 1: Chemical Purity (GC-FID / LC-MS) Start->ChemPurity Decision1 Is Chemical Purity > 98%? ChemPurity->Decision1 ChiralCheck Step 2: Chiral HPLC (Chiralpak AD-H) Decision2 Is ee > 99%? ChiralCheck->Decision2 Decision1->ChiralCheck Yes ActionRecryst Action: Acid-Base Extraction & Recrystallization Decision1->ActionRecryst No (<98%) Decision2->ActionRecryst No (95-98%) ActionRelease Action: Release for Synthesis Decision2->ActionRelease Yes (>99%) ActionDeriv Action: Confirm with Mosher's NMR Decision2->ActionDeriv Ambiguous Result

Figure 1: Quality Control Decision Tree for Chiral Amine Qualification.

Technical Discussion & Troubleshooting

The "Memory Effect" in HPLC

Naphthylamines are "sticky" on silica-based columns due to the basic nitrogen interacting with residual silanols.

  • Symptom: Tailing peaks or shifting retention times.

  • Solution: Always use 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the mobile phase. If tailing persists, switch to a "Hybrid" column (e.g., Chiralpak IA) which allows for stronger solvents like DCM/EtOAc to dissolve the sample better.

Solubility Challenges

The 4-bromo substituent significantly increases lipophilicity compared to the standard 1-(1-naphthyl)ethylamine.

  • Observation: The HCl salt of the amine is insoluble in pure Heptane.

  • Protocol Adjustment: Dissolve the salt in 100% Ethanol first, then dilute with Heptane to the mobile phase ratio. This prevents precipitation within the injector loop.

References

  • Chiral Separation of Naphthylamines

    • Phenomenex Chiral HPLC Guide.[1] "Separation of the enantiomers of 1-(1-Naphthylethylamine) on polysaccharide phases."

  • Synthesis & Properties

    • Sigma-Aldrich Product Specification.
  • Derivatization Techniques

    • Seco, J. M., et al.
  • Biocatalytic Production

    • Codexis Transaminase Kits. "Screening of Transaminases for Chiral Amine Synthesis."

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Bromonaphthalen-1-yl)ethan-1-amine
Reactant of Route 2
Reactant of Route 2
1-(4-Bromonaphthalen-1-yl)ethan-1-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.